1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride
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Overview
Description
1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride typically involves the reaction of adamantane derivatives with appropriate amines and subsequent hydrochloride formation. One common method involves the alkylation of adamantane with a suitable alkyl halide, followed by amination and hydrochloride salt formation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: Known for its use in asymmetric synthesis and catalysis.
Adamantan-1-yl acrylate: Utilized in polymer chemistry for the synthesis of advanced materials.
Uniqueness: 1-(Adamantan-1-yl)-2-methylpropan-1-aminehydrochloride stands out due to its specific structural features and the resulting stability and reactivity. Its applications in medicinal chemistry and materials science highlight its versatility and potential for innovation .
Properties
Molecular Formula |
C14H26ClN |
---|---|
Molecular Weight |
243.81 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14;/h9-13H,3-8,15H2,1-2H3;1H |
InChI Key |
FLZYFBZYYNTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C12CC3CC(C1)CC(C3)C2)N.Cl |
Origin of Product |
United States |
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